molecular formula C24H30N4O6 B11552992 N'~1~,N'~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide

Cat. No.: B11552992
M. Wt: 470.5 g/mol
InChI Key: SGUXLEOBVFPWFA-RYQLWAFASA-N
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Description

N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide is a chemical compound with the molecular formula C24H30N4O6 and a molecular weight of 470.53 g/mol This compound is known for its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a hexanedihydrazide backbone

Preparation Methods

The synthesis of N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 3,4-dimethoxybenzaldehyde . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H30N4O6

Molecular Weight

470.5 g/mol

IUPAC Name

N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C24H30N4O6/c1-31-19-11-9-17(13-21(19)33-3)15-25-27-23(29)7-5-6-8-24(30)28-26-16-18-10-12-20(32-2)22(14-18)34-4/h9-16H,5-8H2,1-4H3,(H,27,29)(H,28,30)/b25-15+,26-16+

InChI Key

SGUXLEOBVFPWFA-RYQLWAFASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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